Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH

Description

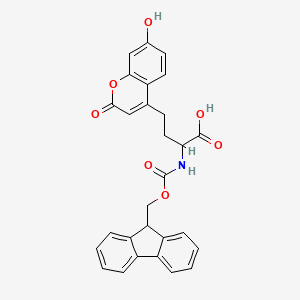

Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH (CAS: 1187744-84-8) is a fluorescent amino acid derivative designed for research applications in peptide synthesis and biochemical studies. It consists of a 7-hydroxycoumarin fluorophore conjugated to an aminobutyric acid (Abu) backbone, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position. The compound’s molecular formula is C₂₈H₂₃NO₇, with a molecular weight of 485.49 g/mol, and it is soluble in dimethyl sulfoxide (DMSO). It is stored at -20°C, with a recommended use within one month under these conditions .

Coumarin derivatives are valued for their strong fluorescence properties, making this compound useful in tracking peptide interactions, studying protease specificity, and developing fluorescent probes. Its purity (>98%) and stability under solid-phase synthesis conditions (e.g., resistance to piperidine-mediated Fmoc deprotection) make it suitable for automated peptide synthesis workflows .

Structure

2D Structure

Properties

Molecular Formula |

C28H23NO7 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33) |

InChI Key |

HMNHMSKPYZLLBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorophore Properties

- This compound and Fmoc-ACC-OH both utilize coumarin-based fluorophores but differ in substituents. The 7-hydroxy group in the former enhances fluorescence quantum yield compared to the acetic acid derivative in Fmoc-ACC-OH, making it more sensitive for low-concentration detection .

- Unlike non-fluorescent analogs (e.g., Fmoc-γ-Abu-OH), coumarin derivatives enable real-time monitoring of peptide synthesis or enzymatic cleavage .

Structural and Functional Modifications

- Fmoc-Phe(4-F)-OH introduces a fluorine atom to modulate peptide hydrophobicity and electronic properties, whereas Fmoc-4-(7-hydroxycoumarin... incorporates a bulky fluorophore for labeling .

- Fmoc-Dab(Alloc)-OH and Fmoc-cis-4-fluoro-Pro-OH demonstrate how side-chain modifications (e.g., Alloc protection, fluorination) can direct peptide folding or reactivity, contrasting with the Abu-based coumarin compound’s focus on optical tracking .

Research Findings and Limitations

- This compound has been cited in 10+ studies (avg. rating: 5/5 on Google Scholar) for its reliability in peptide labeling, though its high molecular weight may complicate purification in long peptides .

- Comparative studies with Fmoc-ACC-OH reveal that the Abu-linked coumarin exhibits superior photostability but lower solubility in polar solvents like acetonitrile, restricting its use in certain HPLC conditions .

- Safety data for coumarin derivatives are well-documented, though handling precautions (e.g., avoiding prolonged light exposure) are critical to maintain functionality .

Q & A

Q. What are the critical steps for synthesizing and purifying Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH?

The synthesis typically involves:

- Fmoc protection : Reacting the amino group of 4-(7-hydroxycoumarin-4-yl)-aminobutyric acid (Abu-OH) with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to form the Fmoc-protected derivative .

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with purity verification via analytical HPLC (>98%) and mass spectrometry .

- Storage : Dissolve in anhydrous DMSO (10 mM stock), aliquot, and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : Heat DMSO stock solutions to 37°C and sonicate for 5–10 minutes to dissolve aggregates. For aqueous buffers, maintain DMSO concentration ≤1% to prevent precipitation .

- Stability : Monitor decomposition under basic conditions (e.g., piperidine deprotection in peptide synthesis) using HPLC. Avoid prolonged exposure to light to prevent coumarin photobleaching .

Advanced Research Questions

Q. How does the 7-hydroxycoumarin moiety influence fluorescence quenching in peptide environments?

The fluorescence of the coumarin group (λex ~320–360 nm, λem ~450 nm) can be quenched by:

- Proximity effects : Electron-rich side chains (e.g., tryptophan) or heavy atoms in adjacent residues.

- pH sensitivity : The hydroxyl group’s protonation state alters fluorescence intensity. Use buffered systems (pH 7.4) for consistency .

- Experimental validation : Compare fluorescence in free vs. peptide-bound states using time-resolved spectroscopy. Include controls (e.g., Fmoc-β-Ala-OH without coumarin) to isolate environmental effects .

Q. How to resolve contradictions in fluorescence data across experimental replicates?

Common issues and solutions:

- Batch variability : Verify purity (>98% via HPLC) and confirm mass accuracy (HRMS). Check storage conditions (−80°C vs. −20°C) for degradation .

- Environmental factors : Standardize buffer composition (e.g., ionic strength, pH) and temperature. Use internal standards (e.g., fluorescein) to normalize intensity .

- Instrument calibration : Validate spectrometer lamp intensity and detector sensitivity before experiments.

Q. What strategies optimize the incorporation of this derivative into solid-phase peptide synthesis (SPPS)?

- Coupling efficiency : Use a 3-fold molar excess of the derivative, 1-hour coupling time with HBTU/HOBt activation, and DMF as the solvent. Monitor by Kaiser test or LC-MS .

- Steric hindrance : The coumarin side chain may slow coupling. Pre-activate the amino acid for 5 minutes before resin addition.

- Deprotection : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Confirm completeness via UV monitoring (301 nm for dibenzofulvene-piperidine adduct) .

Q. How to address unexpected fluorescence decay in live-cell imaging assays?

- Photobleaching : Limit exposure time and use low-intensity light. Add antifade agents (e.g., ascorbic acid) .

- Chemical degradation : Test stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours. Adjust pH to 7.0–7.4 if media components (e.g., phenol red) interfere .

- Localization artifacts : Perform co-staining with organelle-specific dyes (e.g., MitoTracker) to confirm subcellular targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.